Dichloropalladium;[(2-hydroxyphenyl)methylideneamino]thiourea

Catalog No.
S954322
CAS No.
219954-63-9
M.F
C8H9Cl2N3OPdS
M. Wt
372.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloropalladium;[(2-hydroxyphenyl)methylideneami...

CAS Number

219954-63-9

Product Name

Dichloropalladium;[(2-hydroxyphenyl)methylideneamino]thiourea

IUPAC Name

[(E)-(2-hydroxyphenyl)methylideneamino]thiourea;palladium(2+);dichloride

Molecular Formula

C8H9Cl2N3OPdS

Molecular Weight

372.6 g/mol

InChI

InChI=1S/C8H9N3OS.2ClH.Pd/c9-8(13)11-10-5-6-3-1-2-4-7(6)12;;;/h1-5,12H,(H3,9,11,13);2*1H;/q;;;+2/p-2/b10-5+;;;

InChI Key

PZHXJLUMWROTOU-RWWJYAHQSA-L

SMILES

C1=CC=C(C(=C1)C=NNC(=S)N)O.Cl[Pd]Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=S)N)O.[Cl-].[Cl-].[Pd+2]

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=S)N)O.[Cl-].[Cl-].[Pd+2]
Dichloropalladium;[(2-hydroxyphenyl)methylideneamino]thiourea is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields of research and industry. In this paper, we will provide a comprehensive overview of the definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of Dichloropalladium;[(2-hydroxyphenyl)methylideneamino]thiourea.
Dichloropalladium;[(2-hydroxyphenyl)methylideneamino]thiourea, also known as 2-Hydroxybenzylideneaminothiourea palladium chloride, is a chemical compound with the molecular formula C14H13Cl2N2OPdS. It is a complex compound of palladium with the ligand 2-hydroxybenzylideneaminothiourea. This compound has a palladium atom bound to two chloride ions and a Schiff base ligand containing sulfur and nitrogen atoms. It is a yellow crystalline solid with a melting point of 240 °C.
Dichloropalladium;[(2-hydroxyphenyl)methylideneamino]thiourea has been used as a catalyst in various organic reactions, including Suzuki coupling, Heck and Sonogashira reactions, and carbonylation reactions. The compound has also been used in the synthesis of various organometallic compounds and complexes.
Dichloropalladium;[(2-hydroxyphenyl)methylideneamino]thiourea is a yellow crystalline solid with a melting point of 240 °C. It is sparingly soluble in water but soluble in many organic solvents, including ethanol, chloroform, and acetone. The compound is stable at room temperature but decomposes at higher temperatures.
The chemical structure of Dichloropalladium;[(2-hydroxyphenyl)methylideneamino]thiourea is composed of a palladium atom that is bound to two chloride ions and a Schiff base ligand. The ligand contains a phenyl group, an imine group, and a thiourea group. The palladium atom also forms a coordination bond with the nitrogen and sulfur atoms of the thiourea group.
One of the common methods for synthesizing Dichloropalladium;[(2-hydroxyphenyl)methylideneamino]thiourea is by reacting palladium chloride with 2-hydroxybenzylideneaminothiourea. The reaction takes place in ethanol under reflux conditions, and the product is obtained as a yellow solid.
The characterization of Dichloropalladium;[(2-hydroxyphenyl)methylideneamino]thiourea involves various analytical techniques, including nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), mass spectrometry (MS), and x-ray crystallography. These techniques provide information on the chemical composition, molecular structure, and physical properties of the compound.
play a crucial role in the study of Dichloropalladium;[(2-hydroxyphenyl)methylideneamino]thiourea. The compound can be analyzed using various techniques, including NMR, IR, MS, and x-ray crystallography.
NMR spectroscopy is used to analyze the molecular structure of Dichloropalladium;[(2-hydroxyphenyl)methylideneamino]thiourea by providing information on the chemical shifts of the nucleus in the compound. It is a non-destructive technique that can provide both qualitative and quantitative information.
IR spectroscopy is used to analyze the functional groups present in the molecule of Dichloropalladium;[(2-hydroxyphenyl)methylideneamino]thiourea. This technique provides information on the vibrations of the chemical bonds in the compound.
MS is used to analyze the mass-to-charge ratio of the compound, providing information on the chemical composition and molecular weight of the molecules.
X-ray crystallography is used to determine the crystal structure of the compound. The technique involves bombarding the compound with x-rays and analyzing the diffraction pattern produced by the crystal lattice.
Dichloropalladium;[(2-hydroxyphenyl)methylideneamino]thiourea has been shown to exhibit various biological properties, including antioxidant, antibacterial, and antifungal activities. In one study, the compound exhibited significant antioxidant activity, as measured by the ability to scavenge free radicals. In another study, the compound exhibited antibacterial activity against various strains of bacteria.
The toxicity and safety of Dichloropalladium;[(2-hydroxyphenyl)methylideneamino]thiourea in scientific experiments are essential factors to consider. The compound has been shown to be toxic to cells at high concentrations. However, the toxicity of the compound may vary depending on the type of cells used in the experiment.
Dichloropalladium;[(2-hydroxyphenyl)methylideneamino]thiourea has been used in various scientific experiments, including organic synthesis, catalysis, and analytical chemistry. The compound has been used as a catalyst in various organic reactions, including Suzuki coupling, Heck and Sonogashira reactions, and carbonylation reactions.
Research on Dichloropalladium;[(2-hydroxyphenyl)methylideneamino]thiourea is continually evolving. Current research is focused on exploring the various applications of the compound in organic synthesis, catalysis, and analytical chemistry. Researchers are also investigating the toxicity profile of the compound and its potential applications in the field of medicine.
Dichloropalladium;[(2-hydroxyphenyl)methylideneamino]thiourea has potential implications in various fields of research and industry, including organic synthesis, catalysis, and analytical chemistry. The compound may also have potential applications in the field of medicine. It may offer a novel approach in the diagnosis, treatment, and prevention of various diseases.
While Dichloropalladium;[(2-hydroxyphenyl)methylideneamino]thiourea shows great promise in various fields of research and industry, there are still some limitations to its use. For example, the toxicity of the compound at high concentrations may limit its use in scientific experiments. Future research should focus on systematically investigating the toxicity profile of the compound to determine its potential applications in the field of medicine.
Future research should also focus on exploring the various applications of Dichloropalladium;[(2-hydroxyphenyl)methylideneamino]thiourea. More studies are needed to investigate the potential use of the compound in various organic reactions, including cross-coupling reactions and carbonylation reactions. Additionally, researchers should investigate the potential use of the compound in the treatment of various diseases, including cancer and infectious diseases.
In conclusion, Dichloropalladium;[(2-hydroxyphenyl)methylideneamino]thiourea is a complex compound with unique properties and potential applications in various fields of research and industry. While there are still limitations to its use, the compound offers exciting opportunities for the development of new approaches to organic synthesis, catalysis, and analytical chemistry. Future research should focus on exploring the various applications of the compound and investigating its potential use in the field of medicine.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

370.88782 g/mol

Monoisotopic Mass

370.88782 g/mol

Heavy Atom Count

16

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic

Acute Toxic

Dates

Modify: 2024-04-14

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